molecular formula C12H13NO2 B2884874 4-Benzylpiperidine-2,6-dione CAS No. 27448-01-7

4-Benzylpiperidine-2,6-dione

Cat. No. B2884874
CAS RN: 27448-01-7
M. Wt: 203.241
InChI Key: ZBSZDPUOBXDFSR-UHFFFAOYSA-N
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Description

4-Benzylpiperidine-2,6-dione, also known as N-Benzylpipecolic acid or NBPA, is a bicyclic compound that belongs to the class of piperidine derivatives. It has a molecular weight of 203.24 .


Synthesis Analysis

Piperidine-2,6-diones are synthesized from abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .


Molecular Structure Analysis

The IUPAC name for 4-Benzylpiperidine-2,6-dione is 4-benzyl-2,6-piperidinedione. The InChI code is 1S/C12H13NO2/c14-11-7-10 (8-12 (15)13-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2, (H,13,14,15) .


Chemical Reactions Analysis

Piperidine-2,6-diones are privileged heterocyclic scaffolds that are frequently found in numerous drugs. They serve as valuable and versatile synthetic intermediates in organic synthesis .


Physical And Chemical Properties Analysis

4-Benzylpiperidine-2,6-dione is a powder with a purity of 95%. It is stored at room temperature .

Safety and Hazards

The safety data sheet for piperidine derivatives indicates that they are highly flammable liquids. They are harmful if swallowed, toxic in contact with skin or if inhaled, and cause severe skin burns and eye damage .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Mechanism of Action

Target of Action

4-Benzylpiperidine-2,6-dione primarily targets the monoamine neurotransmitters in the brain, specifically dopamine and serotonin . It acts as a monoamine releasing agent with a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Mode of Action

The compound interacts with its targets by increasing the release of these neurotransmitters. It has a fast onset of action and a short duration . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A , which prevents the breakdown of monoamine neurotransmitters and thereby increases their availability.

Biochemical Pathways

The primary biochemical pathway affected by 4-Benzylpiperidine-2,6-dione is the monoaminergic system , which includes dopamine, norepinephrine, and serotonin pathways . By increasing the release of these neurotransmitters and inhibiting their breakdown, the compound can enhance the signaling in these pathways.

properties

IUPAC Name

4-benzylpiperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-7-10(8-12(15)13-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSZDPUOBXDFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzylpiperidine-2,6-dione

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